molecular formula C20H22N8O6 B1664196 2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid CAS No. 5939-37-7

2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid

Cat. No.: B1664196
CAS No.: 5939-37-7
M. Wt: 470.4 g/mol
InChI Key: HODZDDDNGRLGSI-NSHDSACASA-N
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Description

This compound is notable for its role in inhibiting the proliferation of osteoclasts and inducing apoptosis in these cells . It is a significant molecule in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

7-Hydroxymethotrexate (7-OH-MTX) is the main metabolite following methotrexate (MTX) application in humans . The primary target of 7-Hydroxymethotrexate, like its parent compound Methotrexate, is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .

Mode of Action

7-Hydroxymethotrexate inhibits dihydrofolate reductase, although it is much less active as an inhibitor compared to Methotrexate . By inhibiting this enzyme, 7-Hydroxymethotrexate disrupts the synthesis of nucleotides, thereby preventing cell division .

Biochemical Pathways

The major physiological interactions of Methotrexate, and by extension 7-Hydroxymethotrexate, include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . By inhibiting dihydrofolate reductase, these compounds disrupt the folate pathway, leading to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation .

Pharmacokinetics

Methotrexate is metabolized to 7-Hydroxymethotrexate by aldehyde oxidase . The rate of hydroxylation decreases with increased glutamate conjugation . Small amounts (<11%) of 7-Hydroxymethotrexate have been found in the urine of patients receiving high-dose Methotrexate therapy . The population clearance values for Methotrexate and 7-Hydroxymethotrexate are 4.6 and 3.0 l/h/m^2, respectively .

Result of Action

The inhibition of dihydrofolate reductase by 7-Hydroxymethotrexate leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation . This can have anti-inflammatory effects, particularly in cells like T-lymphocytes .

Action Environment

The action of 7-Hydroxymethotrexate can be influenced by various environmental factors. For instance, under acidic conditions, Methotrexate and 7-Hydroxymethotrexate can crystallize in the kidney tubules, leading to nephrotoxicity . Additionally, the bioactivity of 7-Hydroxymethotrexate polyglutamates is similar to that of Methotrexate polyglutamates, suggesting that liver function might influence the pharmacokinetics of these compounds .

Biochemical Analysis

Biochemical Properties

7-Hydroxymethotrexate interacts with various enzymes and proteins. It is hydroxylated to 7-Hydroxymethotrexate by aldehyde oxidase, the enzyme which converts the anti-gout drug, allopurinol, to its active metabolite, oxypurinol . The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells .

Cellular Effects

7-Hydroxymethotrexate can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes . It has been found that 7-Hydroxymethotrexate can provoke distinct modalities of antifolate resistance compared with the parent drug Methotrexate .

Molecular Mechanism

7-Hydroxymethotrexate is a phase I metabolite of Methotrexate, which is converted by hepatic aldehyde oxidases . It is known that 7-Hydroxymethotrexate can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes .

Temporal Effects in Laboratory Settings

The level of 7-Hydroxymethotrexate directly correlated with the level of Methotrexate polyglutamates in both red blood cells and mononuclear cells . After 24 weeks of therapy, the level of 7-Hydroxymethotrexate in red blood cells was inversely correlated with the disease activity score .

Dosage Effects in Animal Models

In a rat model, it was demonstrated that 7-Hydroxymethotrexate has a lower maximum tolerated dose than Methotrexate after 8 hours . The 7-Hydroxymethotrexate concentrations were in the therapeutic range after high-dose Methotrexate .

Metabolic Pathways

7-Hydroxymethotrexate is the main metabolite following Methotrexate application in humans . It is much less active as a dihydrofolic acid reductase inhibitor compared with the parent compound .

Transport and Distribution

Methotrexate is transported across cellular membranes via a carrier-mediated active type process . At high concentrations, when the carrier route is saturated, passive diffusion assumes greater importance .

Subcellular Localization

The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells . Further, glutamation enhances its pharmacological actions because the methotrexate polyglutamates are inhibitors of dihydrofolate reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid involves multiple steps. The starting material is typically folic acid, which undergoes a series of chemical reactions including reduction, methylation, and amination to yield the final product . The reaction conditions often involve the use of strong reducing agents and catalysts to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis methods. It involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

Scientific Research Applications

2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid has a wide range of applications in scientific research:

Properties

CAS No.

5939-37-7

Molecular Formula

C20H22N8O6

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1

InChI Key

HODZDDDNGRLGSI-NSHDSACASA-N

SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-Hydroxymethotrexate;  NSC 380963;  NSC-380963;  NSC380963;  NSC 380962;  NSC-380962;  NSC380962; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 4
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 5
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 6
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid

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